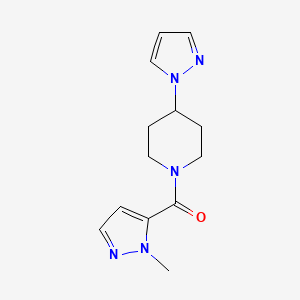
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine is a complex organic compound that features both pyrazole and piperidine moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine typically involves multi-step organic reactions. One possible route could involve:
Formation of the pyrazole ring: Starting from a suitable precursor such as 1-methyl-1H-pyrazole, the carbonyl group can be introduced via acylation reactions.
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Coupling of the pyrazole and piperidine rings: The final step involves coupling the two rings through a condensation reaction, possibly using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action of 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine would depend on its specific biological target. Generally, compounds with pyrazole and piperidine rings can interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
1-(1H-pyrazol-1-yl)piperidine: Lacks the carbonyl group, potentially altering its reactivity and biological activity.
1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine: Lacks the second pyrazole ring, which may affect its binding properties.
Uniqueness
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine is unique due to the presence of both pyrazole and piperidine rings, which can confer distinct chemical and biological properties.
属性
IUPAC Name |
(2-methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-16-12(3-7-14-16)13(19)17-9-4-11(5-10-17)18-8-2-6-15-18/h2-3,6-8,11H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIUJUXONGVSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2518643.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2518644.png)
![3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea](/img/structure/B2518645.png)

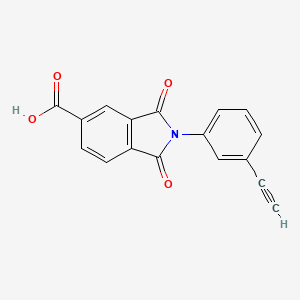
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)
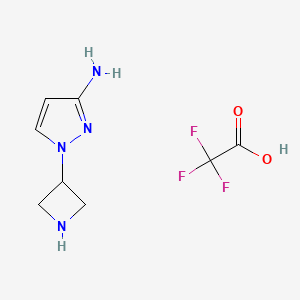
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)
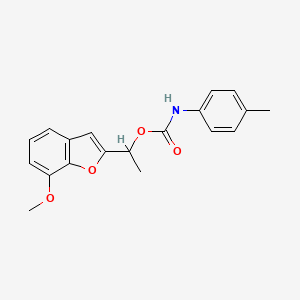
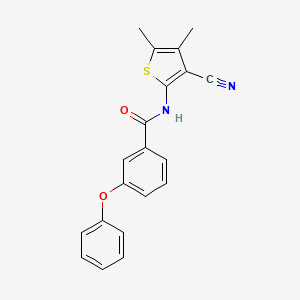
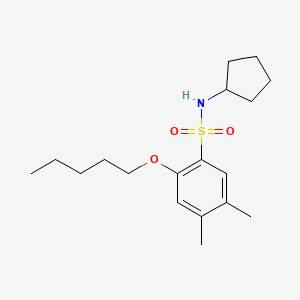
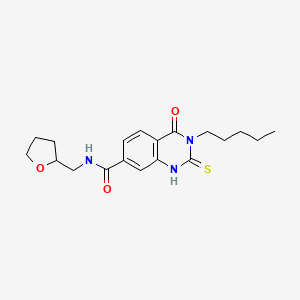
![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)
